molecular formula C21H15N3O3S B2395142 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide CAS No. 941878-61-1

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide

Cat. No. B2395142
CAS RN: 941878-61-1
M. Wt: 389.43
InChI Key: QPDXEOBSDKLSQZ-UHFFFAOYSA-N
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Description

“N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide” is a compound with the molecular formula C10H11N3O2S. It has an average mass of 237.278 Da and a monoisotopic mass of 237.057190 Da . Thiazolopyrimidines, to which this compound belongs, are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .


Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives, including this compound, is often based on multicomponent sonochemical reactions. These reactions involve the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The position and nature of substituents in the aldehyde component determine the reaction direction .


Molecular Structure Analysis

The structure of this compound and similar ones is determined using one- and two-dimensional NMR and IR spectroscopy . The structure was refined using F2 by a full-matrix least squares method in an anisotropic approximation for nonhydrogen atoms .


Chemical Reactions Analysis

The chemical properties of thiazolopyrimidines are influenced by their active methylene group (C2H2), which is highly reactive toward various electrophilic reagents . The reaction of pyrimidine-2-thiones with α-halocarboxylates and with 3-bromopentane-2,4-dione has been studied, with the position of substituents in the initial aldehyde being the crucial factor determining the reaction direction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR and NMR spectra . The IR spectrum shows high frequency absorption bands, which are assigned to the carbonyl group stretching vibration of the thiazolone ring . The 1H NMR spectrum reveals the presence of various protons, including those on the C-5 atom within a narrow range .

Future Directions

Thiazolopyrimidines, including this compound, are of interest due to their broad spectrum of biological activities and their potential as scaffolds for new medicines . Future research may focus on further exploring the synthesis of new compounds in this series, including potentially biologically active ones .

properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-12-18(20(26)24-10-11-28-21(24)22-12)23-19(25)17-13-6-2-4-8-15(13)27-16-9-5-3-7-14(16)17/h2-11,17H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDXEOBSDKLSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide

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